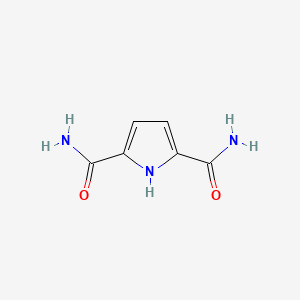

1H-Pyrrole-2,5-dicarboxamide

Übersicht

Beschreibung

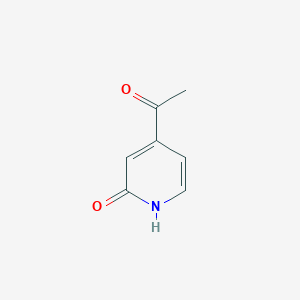

1H-Pyrrole-2,5-dicarboxamide (PDC) is an organic compound that has been used for various scientific research applications. It is an aromatic heterocyclic compound and is composed of a pyrrole ring with two carboxamide groups. PDC has been used as a building block in the synthesis of other compounds, such as peptides, amino acids and other organic molecules. It is also used in the production of pharmaceuticals, dyes, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1H-Pyrrole-2,5-dicarboxamide derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, hybrid catalysts have been employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions, underlining the structural challenges and the importance of catalyst recyclability in these syntheses (Parmar, Vala, & Patel, 2023).

Materials Science and Nanotechnology

The incorporation of pyrrole derivatives into diketopyrrolopyrroles (DPPs) demonstrates their significance in materials science, particularly for the development of high-quality pigments and electronic devices. The review by Grzybowski and Gryko (2015) discusses the evolution of DPPs as widely used dyes in field-effect transistors, bulk-heterojunction solar cells, and dye-sensitized solar cells. Their study emphasizes the correlation between the structure of DPPs and their optical properties, showcasing the potential for further applications in fluorescence imaging and the design of new materials with enhanced optical properties (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, pyrrole-based compounds have been explored for their bioactive properties and target selectivity. The review by Li Petri et al. (2020) focuses on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities reported between 2015 and 2019. This work highlights the significance of the pyrrole nucleus as a pharmacophore unit in drug discovery, demonstrating the versatility of pyrrole derivatives in the development of new therapeutic agents with specific target selectivity (Li Petri et al., 2020).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1H-Pyrrole-2,5-dicarboxamide may also interact with various biological targets.

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of this compound is 11011 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It has been reported that this compound isolated from an endophytic fungus acts as a quorum sensing inhibitor and antibiotic accelerant against pseudomonas aeruginosa .

Biochemische Analyse

Biochemical Properties

1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in this compound significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can this compound derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of this compound demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed this compound derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of this compound derivatives?

A3: Yes, research has explored the anion recognition properties of this compound derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within this compound derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)